1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Scientific Research Applications
1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the chlorination of phenol to produce 2,5-dichlorophenol. This intermediate is then reacted with butyl bromide to form 4-(2,5-dichlorophenoxy)butane.
Piperidine Ring Formation: The next step involves the reaction of 4-(2,5-dichlorophenoxy)butane with 3-methylpiperidine under basic conditions to form the desired piperidine derivative.
Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt, resulting in 1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted phenoxy derivatives
Mechanism of Action
The mechanism of action of 1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways. The piperidine ring can enhance the compound’s binding affinity and specificity, while the oxalic acid moiety may influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB): Another herbicide with structural similarities.
1-[4-(2,4-Dichlorophenoxy)butyl]piperidine: A closely related compound with a different substitution pattern on the phenoxy group.
Uniqueness
1-[4-(2,5-Dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid is unique due to its specific substitution pattern and the presence of the oxalic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(2,5-dichlorophenoxy)butyl]-3-methylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO.C2H2O4/c1-13-5-4-9-19(12-13)8-2-3-10-20-16-11-14(17)6-7-15(16)18;3-1(4)2(5)6/h6-7,11,13H,2-5,8-10,12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAFJRQACFQSHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCOC2=C(C=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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